molecular formula C5H9ClO B578975 (2-Chloroethoxy)cyclopropane CAS No. 17714-18-0

(2-Chloroethoxy)cyclopropane

Cat. No. B578975
CAS RN: 17714-18-0
M. Wt: 120.576
InChI Key: UAVNLVWTJMUQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloroethoxy)cyclopropane” is a chemical compound with the molecular formula C5H9ClO. Its molecular weight is 120.58 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(2-Chloroethoxy)cyclopropane” consists of a three-membered cyclopropane ring with a 2-chloroethoxy group attached . The exact structure can be obtained from databases like ChemSpider .

Scientific Research Applications

1. Synthetic Chemistry and Ring-Opening Reactions

Research on donor-acceptor cyclopropanes, including compounds like (2-Chloroethoxy)cyclopropane, has shown that they can react with iodobenzene dichloride to yield ring-opened products. These products feature chlorine atoms at specific positions, showcasing the compound's versatility in synthetic chemistry (Garve et al., 2014).

2. Reactions with Chlorine and Bromine

Studies on 1,2-bis(trimethylsiloxy)cyclopropanes, which are chemically related to (2-Chloroethoxy)cyclopropane, reveal their reaction patterns with chlorine and bromine. These reactions typically result in the formation of α-ketols, enones, and β-diketones, demonstrating the compound's reactivity and potential applications in organic synthesis (Le Goaller & Pierre, 1978).

3. Synthesis of Substituted Cyclopropanes

The synthesis of heterosubstituted cyclopropanes has been achieved using lithiated chloroalkyloxazolines, which are structurally related to (2-Chloroethoxy)cyclopropane. This method offers a route to chiral nonracemic heterosubstituted cyclopropanes, highlighting its utility in producing complex organic structures (Rocchetti et al., 2003).

4. Development of Chiral Cyclopropane Units

Research into chiral cyclopropane units, including those derived from compounds like (2-Chloroethoxy)cyclopropane, has led to the development of conformationally restricted analogues of biologically active compounds. This work demonstrates the compound's role in exploring bioactive conformations and improving activity in various applications (Kazuta et al., 2002).

Safety And Hazards

“(2-Chloroethoxy)cyclopropane” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

Future Directions

Cyclopropane derivatives have been recognized as important molecules in organic chemistry, found in natural products, pharmaceutical products, and agrochemicals . The transformations of cyclopropenes have attracted the attention of organic chemists for decades . Future research may focus on developing new synthetic methods and applications of cyclopropane derivatives .

properties

IUPAC Name

2-chloroethoxycyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-3-4-7-5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVNLVWTJMUQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672074
Record name (2-Chloroethoxy)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethoxy)cyclopropane

CAS RN

17714-18-0
Record name (2-Chloroethoxy)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17714-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloroethoxy)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethoxy)cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Barluenga, S López, AA Trabanco… - Chemistry–A European …, 2001 - Wiley Online Library
The thermal reaction of 2‐haloethoxy‐ and 3‐chloropropoxy(alkenyl)carbene complexes of chromium with electronically neutral alkenes furnished diastereoselectively the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.